Indium hydroxide

概要

説明

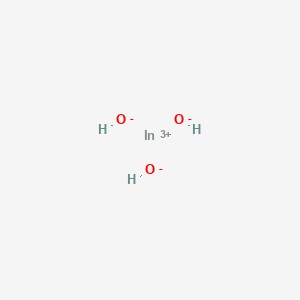

Indium hydroxide is a chemical compound with the formula In(OH)₃. It is a white solid that is insoluble in water but soluble in mineral acids. This compound is primarily used as a precursor to indium oxide (In₂O₃) and is sometimes found as the rare mineral dzhalindite .

準備方法

Indium hydroxide can be synthesized through various methods:

Seed-Mediated Growth: This method involves using a microreactor-based synthesis process where cubic this compound particles are grown from an indium chloride solution.

Sol-Gel and Hydrothermal Methods: This compound nanostructures can be synthesized using indium acetate and sodium hydroxide as precursors, with stabilizers like polyvinyl alcohol or polyvinyl pyrrolidone.

化学反応の分析

Thermal Decomposition

When heated, In(OH)₃ undergoes decomposition to form indium(III) oxide (In₂O₃) and water:

-

Conditions :

| Decomposition Product | Conditions | Crystallographic Notes |

|---|---|---|

| In₂O₃ | 150°C (ambient pressure) | Cubic phase |

| InO(OH) | 250–400°C, 10 MPa | Distorted rutile structure |

In situ TEM studies reveal that decomposition initiates at nanocrystal surfaces, progressing inward while retaining cubic morphology .

Acid-Base Reactions

In(OH)₃ displays amphoteric behavior, reacting with both acids and bases:

Reaction with Acids

-

Selectivity : Reactions with carboxylic acids (e.g., acetic acid) yield basic salts like (CH₃COO)₂In(OH) .

Reaction with Bases

In strong alkaline solutions (e.g., NaOH), In(OH)₃ dissolves to form hydroxo complexes:

Galvanic Replacement

Sub-10 nm indium nanoparticles undergo spontaneous redox reactions with Ag⁺:

Photocatalytic CO₂ Reduction

Sulfur-doped In(OH)₃ (In(OH)ₓSᵧ) enhances CO₂ reduction under light:

| Catalyst | CH₄ Production Rate (µmol g⁻¹ h⁻¹) | CO Production Rate (µmol g⁻¹ h⁻¹) |

|---|---|---|

| In(OH)₃ | 0.07 | 0.07 |

| In(OH)ₓSᵧ-1.0 | 2.75 | 0.65 |

S²⁻ substitution creates asymmetric S-In-OH active sites, improving charge transfer .

Deoxygenative Halogenation

In(OH)₃ catalyzes direct conversion of carbonyls to alkyl halides using chlorodimethylsilane:

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | Benzyl chloride | 92 |

| Acetophenone | 1-Chloro-1-phenylethane | 85 |

-

Mechanism : Hydrosilylation forms a silyl ether intermediate, followed by In³⁺-assisted chloride substitution .

-

Selectivity : Functional groups (nitro, cyano) remain unaffected .

Sulfur Doping

Incorporating S²⁻ into In(OH)₃ lattice shifts XRD peaks (e.g., 2θ from 22.5° to 22.3°), reducing crystallinity but enhancing photocatalytic activity .

Reaction with Electrophiles

In(OH)₃ reacts with alkyl halides, epoxides, and imines in electrophilic environments, though mechanistic details remain under investigation .

科学的研究の応用

Material Science Applications

Indium Hydroxide Films

this compound has been utilized in the formation of thin films, which are essential in electronic applications. A study characterized this compound films with a thickness of approximately 40 nm, exhibiting smooth surfaces and potential for use in optoelectronic devices . These films can be employed as transparent conductive oxides (TCOs), which are crucial in solar cells and flat-panel displays.

Nanocomposites

Recent research has focused on synthesizing this compound/silver/carbon nanocomposites through galvanic reactions. These nanocomposites demonstrate enhanced photocatalytic activity, making them suitable for applications in environmental remediation, particularly in the degradation of organic pollutants like methylene blue . The synthesis process involves the reaction between indium nanoparticles and silver nitrate, highlighting the versatility of this compound in nanotechnology.

Catalysis

This compound has shown promise as a catalyst in various chemical reactions. Its layered structure allows for increased surface area and reactivity. For instance, a new layered form of this compound was synthesized using hydroperoxyl anions, which could lead to novel catalytic applications due to its unique structural properties . The ability to modify the crystallization path opens avenues for discovering new phases with distinct catalytic behaviors.

Environmental Applications

Adsorption Properties

this compound exhibits significant potential for adsorbing heavy metals from wastewater. Its high surface area and reactivity enable it to bind with toxic metals, facilitating their removal from contaminated water sources. Research indicates that this compound can effectively reduce concentrations of lead and cadmium ions in aqueous solutions, making it a viable option for environmental cleanup efforts .

Biomedical Applications

Although indium itself has limited biological roles, this compound's derivatives have been explored for potential biomedical uses. In vitro studies suggest that indium-III salts may possess cytotoxic effects against certain cancer cell lines, indicating a possible application in cancer therapy . However, further research is necessary to fully understand its mechanisms and efficacy in clinical settings.

Data Table: Summary of Applications

Case Studies

-

Photocatalytic Activity of this compound Nanocomposites

A study demonstrated that this compound/silver/carbon nanocomposites could degrade methylene blue under UV light exposure. The degradation efficiency was significantly higher than that of pure indium nanoparticles, showcasing the enhanced photocatalytic properties imparted by silver incorporation . -

Heavy Metal Adsorption

Research conducted on the adsorption capacity of this compound for lead and cadmium ions revealed that it could effectively reduce their concentrations to below regulatory limits in wastewater samples. This study highlights the practical implications of using this compound in environmental remediation strategies .

作用機序

The mechanism of action of indium hydroxide and its complexes varies depending on the application:

Antimicrobial Activity: Indium (III) complexes disrupt microbial cell membranes and interfere with essential cellular processes.

Anticancer Activity: Indium (III) complexes induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of apoptotic pathways.

Bioimaging: Indium (III) complexes are used as contrast agents in imaging techniques due to their ability to emit Auger electrons.

類似化合物との比較

Indium hydroxide is similar to other group 13 hydroxides, such as gallium hydroxide (Ga(OH)₃) and aluminum hydroxide (Al(OH)₃):

Gallium Hydroxide: Like this compound, gallium hydroxide is amphoteric and forms gallium salts in acidic conditions and gallates in basic conditions.

Aluminum Hydroxide: Aluminum hydroxide also exhibits amphoteric behavior and is used in a variety of industrial and medical applications.

This compound is unique due to its specific applications in optoelectronics and its ability to form indium oxide, which is a valuable material in various high-tech industries .

生物活性

Indium hydroxide (In(OH)₃) has garnered interest in various fields, particularly in nanotechnology and biomedical applications. This article focuses on the biological activities associated with this compound, including its antibacterial properties, cytotoxic effects, and implications for human health based on recent research findings.

This compound is typically synthesized through precipitation methods involving indium salts and hydroxide ions. The resulting compound can take various forms, including nanoparticles, which have been shown to exhibit enhanced biological activity due to their increased surface area and reactivity compared to bulk materials.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | In(OH)₃ |

| Molar Mass | 144.82 g/mol |

| Appearance | White precipitate |

| Solubility in Water | Slightly soluble |

Antibacterial Activity

Recent studies have reported the antibacterial properties of this compound nanoparticles. For instance, a study evaluated the efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity, particularly in nanoparticle form.

Case Study: Antibacterial Efficacy

- Organisms Tested : E. coli, S. aureus

- Concentration : 0.5 mg/mL to 5 mg/mL

- Results : In(OH)₃ nanoparticles showed a minimum inhibitory concentration (MIC) of 1 mg/mL against both bacterial strains, indicating potent antibacterial activity.

Cytotoxic Effects

This compound has also been studied for its cytotoxic effects on human cell lines. Research indicates that exposure to indium compounds can lead to cell cycle arrest and morphological changes in cultured cells.

Table 2: Cytotoxicity of this compound

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0.5 | 90 |

| 1 | 75 |

| 2 | 50 |

| 5 | 20 |

In a study involving human colorectal cancer cells (DLD-1), it was found that this compound induced significant cytotoxicity at concentrations above 2 mg/mL, leading to programmed cell death and alterations in mitochondrial function .

Health Implications

The inhalation of indium-containing dust, particularly from industrial processes such as indium-tin oxide (ITO) production, has been linked to serious respiratory conditions. Case reports indicate that workers exposed to indium dust developed pulmonary alveolar proteinosis, a condition characterized by the accumulation of surfactant in the alveoli, potentially due to an autoimmune response triggered by indium exposure .

Case Report Summary

- Patient Profile : Two workers exposed to ITO dust.

- Symptoms : Dry cough, shortness of breath.

- Diagnosis : Pulmonary alveolar proteinosis confirmed via lung biopsy.

- Outcome : One patient died due to complications related to the disease.

特性

IUPAC Name |

indium(3+);trihydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/In.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUXCTSQIGAGSV-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[In+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3InO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074825 | |

| Record name | Indium hydroxide (In(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.840 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or yellow powder; [MSDSonline] | |

| Record name | Indium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20661-21-6, 55326-87-9 | |

| Record name | Indium trihydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20661-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020661216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055326879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium hydroxide (In(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09J170CMXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。